molecular formula C18H32ClNO2 B2998098 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride CAS No. 1185493-04-2

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride

Cat. No.: B2998098
CAS No.: 1185493-04-2
M. Wt: 329.91
InChI Key: DFFNJMAVIXMVCQ-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features an adamantane moiety, which is a tricyclic hydrocarbon, and a cyclopentylamino group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction. The subsequent steps involve the introduction of the cyclopentylamino group and the formation of the propan-2-ol backbone. The final step is the conversion to the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentylamino group or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets in the body. The adamantane moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopentylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Shares the adamantane moiety but lacks the cyclopentylamino group.

    Cyclopentylamine: Contains the cyclopentylamino group but lacks the adamantane moiety.

    Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is unique due to its combination of the adamantane and cyclopentylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.ClH/c20-17(11-19-16-3-1-2-4-16)12-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h13-17,19-20H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFNJMAVIXMVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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